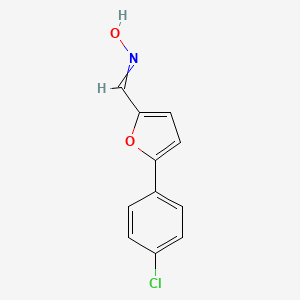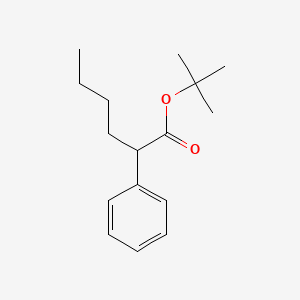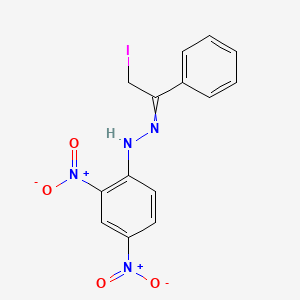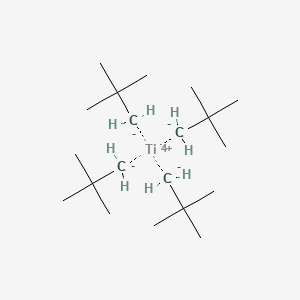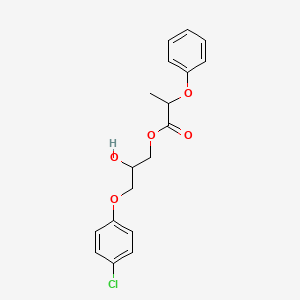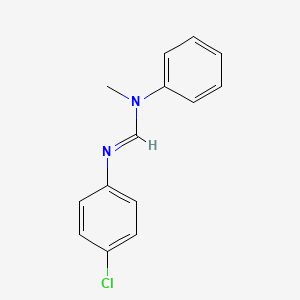
Methanimidamide, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C15H15ClN2 It is a derivative of formamidine, characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the methanimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylformamidine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanimidamide, N’-(4-chlorophenyl)-N,N-dimethyl-: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
N’-(4-chlorophenyl)methanimidamide: Lacks the N-methyl group, leading to different chemical and biological properties
Uniqueness
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorophenyl group and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
41253-84-3 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-N-methyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H13ClN2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(15)8-10-13/h2-11H,1H3 |
InChI-Schlüssel |
JSGNUZZQGYPSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)


![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)


